molecular formula C21H16N2O5S B11532115 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11532115
M. Wt: 408.4 g/mol
InChI Key: IIUCJTDKJBIMTP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group attached to a benzene ring, which is further connected to an isoindoline moiety and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of Isoindoline Moiety: The isoindoline moiety can be synthesized through the cyclization of phthalic anhydride with an amine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoindoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Methoxyphenyl Group Attachment: The final step involves the coupling of the sulfonamide intermediate with 4-methoxyaniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: It finds use in the development of new materials and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This inhibition can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Methoxyphenyl)sulfonamide: Lacks the isoindoline moiety but shares the sulfonamide and methoxyphenyl groups.

Uniqueness

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the isoindoline moiety, which can enhance its binding affinity to biological targets and potentially increase its efficacy in medicinal applications.

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C21H16N2O5S/c1-28-16-10-6-14(7-11-16)22-29(26,27)17-12-8-15(9-13-17)23-20(24)18-4-2-3-5-19(18)21(23)25/h2-13,22H,1H3

InChI Key

IIUCJTDKJBIMTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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